molecular formula C10H7NOSe B14446299 2-Phenyl-1,3-selenazole-4-carbaldehyde CAS No. 75103-22-9

2-Phenyl-1,3-selenazole-4-carbaldehyde

Cat. No.: B14446299
CAS No.: 75103-22-9
M. Wt: 236.14 g/mol
InChI Key: APTJUJPZXYGSPG-UHFFFAOYSA-N
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Description

2-Phenyl-1,3-selenazole-4-carbaldehyde is a high-value organoselenium heterocyclic compound that serves as a versatile building block in medicinal chemistry and drug discovery research. This aldehyde-functionalized selenazole is of significant interest in the development of novel therapeutic agents, as the 1,3-selenazole core is a established pharmacophore with diverse biological activities. Research indicates that derivatives of 1,3-selenazole exhibit a broad spectrum of potent biological properties, including antitumor, antiviral (notably against HIV-1 and HIV-2), antibacterial, antifungal, and antioxidant activity . The selenium atom in such heterocycles often contributes to enhanced biological efficacy compared to their sulfur-containing analogs, a phenomenon observed in prominent compounds like the antiviral agent Selenazofurin . In particular, 2-phenyl-1,3-selenazole-5-carboxylic acid derivatives have been identified as extremely potent xanthine oxidase (XO) inhibitors, with some compounds demonstrating higher inhibitory activity than the drug febuxostat, highlighting their potential for gout treatment . The aldehyde functional group on the selenazole ring provides a reactive handle for further synthetic elaboration, enabling researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies through condensation, nucleophilic addition, and cyclization reactions. This compound is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

75103-22-9

Molecular Formula

C10H7NOSe

Molecular Weight

236.14 g/mol

IUPAC Name

2-phenyl-1,3-selenazole-4-carbaldehyde

InChI

InChI=1S/C10H7NOSe/c12-6-9-7-13-10(11-9)8-4-2-1-3-5-8/h1-7H

InChI Key

APTJUJPZXYGSPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C[Se]2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1,3-selenazole-4-carbaldehyde typically involves the Hantzsch-type condensation reaction. This method includes the reaction of phenylselenocyanate with appropriate aldehydes under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful temperature control to ensure the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-1,3-selenazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxide derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.

Common Reagents and Conditions:

Major Products:

    Oxidation: Selenoxide derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated selenazole derivatives.

Scientific Research Applications

2-Phenyl-1,3-selenazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-1,3-selenazole-4-carbaldehyde involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of essential biological processes. The selenazole ring plays a crucial role in its activity, as selenium can participate in redox reactions, generating reactive oxygen species that contribute to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Structural Analogs: Heteroatom Substitution

The selenazole scaffold can be compared to other azole derivatives, where selenium is replaced by sulfur (thiazole) or oxygen (oxazole). These substitutions significantly alter electronic properties, reactivity, and biological interactions.

Table 1: Key Structural and Physical Properties
Compound Heteroatoms Molecular Formula Molecular Weight (g/mol) Key Substituents
2-Phenyl-1,3-selenazole-4-carbaldehyde Se, N C₁₀H₇NOSe 228.13 Phenyl (C₆H₅), CHO
4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde S, N C₁₀H₆FNOS 207.22 4-Fluorophenyl (C₆H₄F), CHO
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde N, S C₁₂H₈ClF₃N₂OS 336.72 CF₃, Cl-C₆H₄-S, CHO

Key Observations :

  • Biological Implications : Thiazole derivatives (e.g., 4-(4-fluorophenyl)-1,3-thiazole-2-carbaldehyde) are often explored for antimicrobial or anticancer activities due to sulfur’s moderate electronegativity . In contrast, selenium’s unique redox properties may confer distinct antioxidant or cytotoxic profiles to selenazole derivatives.

Functional Group Variations

Carbaldehyde Position and Reactivity

The carbaldehyde group at position 4 in the selenazole derivative is a reactive site for nucleophilic additions or condensations. In pyrazole analogs (e.g., ), the trifluoromethyl (CF₃) and chlorophenylsulfanyl substituents introduce steric and electronic effects that may reduce aldehyde reactivity compared to the selenazole compound .

Substituent Effects
  • Phenyl vs. Fluorophenyl : The 4-fluorophenyl group in thiazole derivatives enhances lipophilicity and metabolic stability, which is critical in drug design . The unsubstituted phenyl group in the selenazole compound may offer simpler synthetic routes but lower bioavailability.
  • Triazole/Oxadiazole Hybrids () : Compounds like 4-(5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl) semicarbazide incorporate multiple heteroatoms (N, O), enabling hydrogen bonding and enhanced binding to biological targets . However, their larger molecular frameworks may reduce membrane permeability compared to simpler selenazole systems.

Q & A

What are the advanced synthetic methodologies for 2-Phenyl-1,3-selenazole-4-carbaldehyde, and how do reaction conditions influence yield and purity?

Answer:
The synthesis typically involves cyclocondensation of selenazole precursors with aromatic aldehydes. For example, Shen et al. (2011) crystallized 2-phenyl-1,3-selenazole-4-carboxylic acid via refluxing selenazole intermediates in ethanol with glacial acetic acid as a catalyst . Key variables include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance reactivity but require rigorous drying.
  • Catalysis : Acidic conditions (e.g., acetic acid) favor cyclization, while bases like K2_2CO3_3 are used in nucleophilic substitutions (e.g., aryloxy derivatives) .
  • Temperature : Reflux (~80°C) optimizes reaction kinetics but may degrade thermally unstable intermediates.
    Data Note : Yields vary from 60–85% depending on substituent steric effects and selenium’s redox sensitivity .

How can X-ray crystallography and computational modeling resolve structural ambiguities in selenazole derivatives?

Answer:
Single-crystal X-ray diffraction (SXRD) is critical for unambiguous structural determination. Shen et al. (2011) used SHELX software to refine the crystal structure of 2-phenyl-1,3-selenazole-4-carboxylic acid, confirming planarity of the selenazole ring and phenyl substituent . Computational methods (DFT, molecular docking) complement experimental data by:

  • Predicting bond angles/lengths (e.g., C–Se–C ~95°) .
  • Simulating electronic transitions (UV-Vis) to correlate with experimental spectra .
    Contradiction Alert : Discrepancies between calculated and observed dihedral angles may arise from crystal packing forces or solvent effects .

What spectroscopic techniques are optimal for characterizing selenazole aldehydes, and how are spectral contradictions addressed?

Answer:

  • NMR : 1^1H NMR (DMSO-d6d_6) identifies aldehyde protons (~9.8–10.2 ppm) and aryl resonances (7.2–7.9 ppm). 77^{77}Se NMR can confirm selenium environment but requires high-field instruments .
  • Mass Spectrometry : High-resolution ESI-MS distinguishes isotopic patterns (e.g., 80^{80}Se vs. 78^{78}Se) .
  • IR : Stretching frequencies (C=O ~1680 cm1^{-1}, C–Se ~650 cm1^{-1}) validate functional groups .
    Data Conflict Resolution : Discrepancies in carbonyl stretching (e.g., solvent-dependent shifts) are resolved via solvent-free techniques (KBr pellets) or computational IR simulations .

How do structural modifications (e.g., substituents on the phenyl ring) impact the biological activity of selenazole-4-carbaldehydes?

Answer:
Selenazole derivatives exhibit bioactivity via selenium’s redox-modulating properties. For example:

  • Antioxidant Activity : Electron-withdrawing groups (e.g., –NO2_2) enhance radical scavenging by stabilizing selenolate intermediates .
  • Enzyme Inhibition : The aldehyde moiety in this compound acts as an electrophilic trap for thiols in enzyme active sites (e.g., α-glycosidase inhibition) .
    Methodological Insight : Structure-activity relationships (SAR) are validated through in vitro assays (e.g., DPPH scavenging, enzyme kinetics) and molecular docking .

How can researchers reconcile contradictions in synthetic protocols for selenazole derivatives?

Answer:
Divergent methods arise from precursor availability and target functionality:

  • Historical vs. Modern Routes : Early syntheses (e.g., Sumrell, 1948) used multi-step oxidations of glucose derivatives, while contemporary methods employ direct cyclocondensation .
  • Catalyst Selection : Homogeneous acids (H2_2SO4_4) vs. heterogeneous resins (e.g., Amberlyst) affect regioselectivity and scalability .
    Recommendation : Cross-validate protocols using HPLC-MS to track side products and optimize green metrics (e.g., atom economy, E-factor) .

What computational tools and metrics are essential for predicting the reactivity of selenazole aldehydes in nucleophilic additions?

Answer:

  • DFT Calculations : HOMO-LUMO gaps predict electrophilicity (aldehyde C=O: LUMO ~-1.5 eV).
  • Fukui Indices : Identify nucleophilic attack sites (e.g., aldehyde carbon) .
  • Solvent Models : COSMO-RS simulations account for solvent polarity effects on reaction barriers .
    Case Study : In Mannich reactions, the aldehyde’s electrophilicity is enhanced in aprotic solvents (ε ~20–30), aligning with experimental yields of 70–80% .

How do crystallographic data inform the design of selenazole-based metal complexes?

Answer:
Crystal structures reveal binding motifs:

  • Coordination Sites : The selenazole N and aldehyde O act as bidentate ligands for transition metals (e.g., Cu2+^{2+}, Zn2+^{2+}) .
  • Geometry : Square-planar (Cu) or tetrahedral (Zn) complexes form, depending on metal ion size and oxidation state .
    Experimental Design : Use SHELXL refinement to analyze metal-ligand bond lengths and angles, guiding ligand functionalization for enhanced stability .

What strategies mitigate selenium’s toxicity and instability during synthesis and handling?

Answer:

  • Inert Atmosphere : Schlenk lines or gloveboxes prevent Se oxidation.
  • Chelating Agents : EDTA minimizes metal-catalyzed decomposition.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes selenium byproducts .
    Caution : LC-MS monitoring is advised to detect trace SeO2_2 impurities, which can skew biological assay results .

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